molecular formula C14H11NO3S B215337 1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid

1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No. B215337
M. Wt: 273.31 g/mol
InChI Key: AHBFIWWKUYANGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as 6-Thioxo-2-phenyl-1,6-dihydropyridine-3-carboxylic acid and is a member of the dihydropyridine family.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid has been found to have several biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of several diseases. It has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid. One of the areas of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Additionally, the optimization of the synthesis method for this compound may improve its bioavailability and increase its potential for use in lab experiments.

Synthesis Methods

The synthesis of 1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid is a multistep process that involves the reaction of 2-acetylpyridine with thiourea and malonic acid. The reaction is carried out in the presence of a catalyst such as piperidine and is followed by a series of purification steps. The final product is obtained as a yellow crystalline solid.

Scientific Research Applications

1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-(2-Oxo-2-phenylethyl)-6-thioxo-1,6-dihydro-3-pyridinecarboxylic acid

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

1-phenacyl-6-sulfanylidenepyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO3S/c16-12(10-4-2-1-3-5-10)9-15-8-11(14(17)18)6-7-13(15)19/h1-8H,9H2,(H,17,18)

InChI Key

AHBFIWWKUYANGG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C=CC2=S)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C=CC2=S)C(=O)O

Origin of Product

United States

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